(R)-2-(Pyrrolidin-1-YL)propanoic acid hcl
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Overview
Description
®-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a pyrrolidine ring attached to a propanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride typically involves the reaction of ®-2-chloropropanoic acid with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of ®-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
®-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry.
2-(Pyrrolidin-1-yl)acetic acid: A structurally similar compound with a different carbon chain length.
N-Methyl-2-(pyrrolidin-1-yl)propanoic acid: A derivative with an additional methyl group.
Uniqueness
®-2-(Pyrrolidin-1-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable for specific applications where chirality plays a crucial role.
Properties
Molecular Formula |
C7H14ClNO2 |
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Molecular Weight |
179.64 g/mol |
IUPAC Name |
(2R)-2-pyrrolidin-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)8-4-2-3-5-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |
InChI Key |
NIODDMURQJWDSI-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N1CCCC1.Cl |
Canonical SMILES |
CC(C(=O)O)N1CCCC1.Cl |
Origin of Product |
United States |
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